N-Ethyl-3-sulfanylpropanamide
Description
N-Ethyl-3-sulfanylpropanamide is an organosulfur compound characterized by a propanamide backbone with an ethylamine substituent and a sulfhydryl (-SH) group at the third carbon. The compound is structurally analogous to cysteine derivatives but differs in its substitution pattern, where the ethyl group on the amide nitrogen reduces polarity compared to amino-acid-based analogs. While direct pharmacological data for this compound are sparse in the provided evidence, its structural motifs (amide, thiol) suggest applications in medicinal chemistry, such as enzyme inhibition or metal chelation .
Properties
CAS No. |
78580-29-7 |
|---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
N-ethyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C5H11NOS/c1-2-6-5(7)3-4-8/h8H,2-4H2,1H3,(H,6,7) |
InChI Key |
GUICRWIPCJWXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-sulfanylpropanamide typically involves the reaction of 3-mercaptopropanoic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The general reaction scheme is as follows:
3-Mercaptopropanoic acid+Ethylamine→N-Ethyl-3-sulfanylpropanamide+Water
Industrial Production Methods
On an industrial scale, the production of N-Ethyl-3-sulfanylpropanamide may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylamine and 3-mercaptopropanol.
Substitution: Various alkyl or aryl derivatives of N-Ethyl-3-sulfanylpropanamide.
Scientific Research Applications
N-Ethyl-3-sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3-sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the amide group can interact with enzymes and proteins, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene- and Naphthalene-Based Analogs
Compound B : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (from )
- Key Differences :
- Functional Groups : Lacks the thiol (-SH) group but includes a naphthalene-thiophene hybrid structure.
- Bioactivity : Such compounds are often associated with central nervous system (CNS) activity due to amine and aromatic motifs, contrasting with the redox-active thiol in N-Ethyl-3-sulfanylpropanamide .
Thiol-Containing Propanamides
Compound C : N-Methyl-3-sulfanylpropanamide
- Key Differences: Substituent: Methyl group instead of ethyl on the amide nitrogen.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Flexibility : N-Ethyl-3-sulfanylpropanamide’s simpler structure allows for easier derivatization compared to heterocycle-rich analogs like Compound A, which require specialized reagents (e.g., LiH for coupling) .
- Biological Relevance : The thiol group’s redox activity positions it as a candidate for antioxidant or metalloenzyme inhibition studies, whereas thiophene/naphthalene analogs (Compound B) may target neurotransmitter receptors .
- Stability Considerations : Thiol-containing compounds like N-Ethyl-3-sulfanylpropanamide are prone to oxidation, necessitating stabilizers (e.g., antioxidants) in formulations—a challenge less prominent in amine- or ether-based analogs.
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